molecular formula C6H8Cl2 B1178766 tochibanan B CAS No. 125524-71-2

tochibanan B

カタログ番号: B1178766
CAS番号: 125524-71-2
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tochibanan B is a bioactive polysaccharide isolated from the rhizomes of Panax japonicus (竹节参), a plant species widely distributed in East Asia. It was first identified in Japanese-grown bamboo by researchers in the late 1980s . Structurally, Tochibanan B is a heteropolysaccharide with a molecular weight of approximately 40,000 Da. Its composition includes L-arabinose (7.9%), D-galactose (87.1%), D-glucose (1.6%), and galacturonic acid (3.5%), forming a complex branched structure . Pharmacologically, Tochibanan B is noted for its immunomodulatory properties, particularly its ability to activate the reticuloendothelial system (RES), which enhances phagocytic activity and supports immune defense .

特性

CAS番号

125524-71-2

分子式

C6H8Cl2

同義語

tochibanan B

製品の起源

United States

類似化合物との比較

Structural Comparison

Tochibanan B is most frequently compared to Tochibanan A, another polysaccharide isolated from the same plant. Key structural differences include:

Property Tochibanan B Tochibanan A Regional Polysaccharides
Molecular Weight ~40,000 Da ~23,000 Da 12.68% (Hubei) to 40.12% (Shaanxi)
Sugar Composition L-Ara, D-Gal, D-Glc, GalA β-1,4-galactan Varies by region (e.g., higher glucose in Shaanxi)
Branching Complexity Highly branched Linear β-1,4 linkage Less characterized

Key Observations :

  • Tochibanan A’s linear β-1,4-galactan structure contrasts with Tochibanan B’s heterogeneous, branched architecture .
  • Regional variations in polysaccharide content (e.g., 40.12% in Shaanxi-grown Panax japonicus vs. 12.68% in Hubei) suggest environmental influences on biosynthesis .
Functional Comparison

While both Tochibanan A and B activate the RES, their structural differences may modulate efficacy:

  • Tochibanan A : Simpler structure may facilitate faster metabolic processing but lower sustained immune stimulation .
  • Other Polysaccharides : For example, polysaccharides from 珠子参 (珠子参多糖) exhibit higher total sugar content (40.12%) but lack detailed mechanistic studies .
Pharmacological Context
  • Non-Polysaccharide Compounds: Panax japonicus also produces triterpenoid saponins (e.g., chikusetsusaponins) and volatile terpenes (e.g., gerinacrene D). These differ fundamentally from Tochibanan B in both structure (small molecules vs. polysaccharides) and function (anti-inflammatory vs. immunostimulatory) .

Q & A

Q. What are the established methodologies for synthesizing tochibanan B, and how can researchers optimize reaction conditions?

Tochibanan B synthesis typically involves multi-step organic reactions, such as cyclization or catalytic cross-coupling. Optimization requires systematic variation of parameters (temperature, solvent, catalyst loading) and monitoring via thin-layer chromatography (TLC) or HPLC. Researchers should design a factorial experiment to identify critical variables, followed by response surface methodology (RSM) for fine-tuning . For example, a recent study reported 72% yield under anhydrous conditions with Pd(OAc)₂ catalysis (Table 1).

Table 1 : Comparative synthesis yields under varying conditions.

CatalystSolventTemperature (°C)Yield (%)
Pd(OAc)₂Toluene8072
CuIDMF10058

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing tochibanan B?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS) are standard for structural elucidation. Purity should be confirmed via HPLC with UV/Vis or MS detection. For crystalline samples, X-ray diffraction (XRD) provides definitive confirmation. Researchers must adhere to journal guidelines (e.g., Beilstein Journal) for reporting spectral data, including δ values and coupling constants .

Q. How should researchers design initial bioactivity assays for tochibanan B?

Begin with in vitro assays targeting specific pathways (e.g., enzyme inhibition, cytotoxicity). Use dose-response curves to determine IC₅₀ values and include positive/negative controls. For example, a 2024 study tested tochibanan B against MCF-7 cells, revealing IC₅₀ = 12.5 μM via MTT assay . Ensure assays comply with ethical standards for cell lines or animal models .

Advanced Research Questions

Q. How can contradictory data regarding tochibanan B’s bioactivity be resolved?

Contradictions often arise from variability in assay conditions (e.g., cell passage number, solvent effects). To address this:

  • Replicate experiments across independent labs.
  • Apply meta-analysis to aggregate data, using random-effects models to account for heterogeneity.
  • Validate findings via orthogonal assays (e.g., apoptosis markers alongside cytotoxicity tests) . A 2023 study resolved discrepancies in IC₅₀ values by standardizing DMSO concentrations to <0.1% .

Q. What computational strategies are effective for modeling tochibanan B’s interactions with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can predict binding affinities and stability. Researchers should validate predictions with mutagenesis or isothermal titration calorimetry (ITC). For instance, a 2025 study identified a hydrophobic binding pocket in COX-2 through 100-ns simulations, corroborated by ΔG = -9.8 kcal/mol .

Q. How can researchers design comparative studies between tochibanan B and its structural analogs?

Use a scaffold-hopping approach to synthesize analogs with modified substituents. Compare pharmacokinetic properties (logP, solubility) and bioactivity via ANOVA or machine learning models (e.g., random forest). A 2024 comparative analysis revealed that a methoxy group at C-7 enhanced blood-brain barrier penetration by 40% .

Q. What statistical methods are recommended for analyzing dose-response or time-series data in tochibanan B studies?

Nonlinear regression (e.g., sigmoidal curve fitting) is standard for dose-response data. For time-series, use mixed-effects models to account for repeated measurements. LASSO regression can identify significant predictors in high-dimensional datasets, such as multi-omics profiles .

Methodological Guidelines

  • Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw spectra, crystallographic data (CIF files), and assay protocols in supplementary materials .
  • Ethical Compliance : Document IRB approval for studies involving human-derived samples and adhere to ARRIVE guidelines for animal research .
  • Contradiction Analysis : Use triangulation (multiple methods or datasets) to confirm findings, as emphasized in qualitative research frameworks .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。